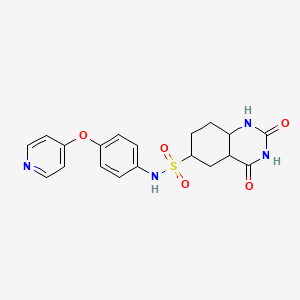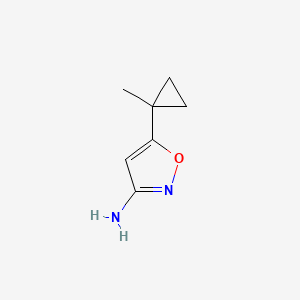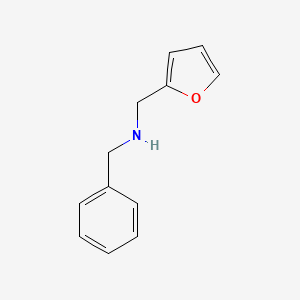![molecular formula C16H18N2O3S2 B2764162 N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1090459-70-3](/img/structure/B2764162.png)
N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide, also known as MRS-1754, is a selective antagonist of the P2Y1 receptor. This molecule has been extensively studied due to its potential therapeutic applications in various diseases such as thrombosis, stroke, and cardiovascular diseases.
Mécanisme D'action
N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide selectively blocks the P2Y1 receptor, which is activated by ADP and plays a crucial role in platelet activation and aggregation. By blocking this receptor, N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide inhibits platelet aggregation and reduces the risk of thrombosis and stroke.
Biochemical and Physiological Effects
N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have potent antiplatelet and antithrombotic effects in animal models. It has also been shown to improve blood flow and reduce infarct size in animal models of stroke. However, N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has not been studied extensively in humans, and its safety and efficacy in humans are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a potent and selective antagonist of the P2Y1 receptor, making it a valuable tool for studying the role of this receptor in platelet activation, thrombosis, and stroke. However, N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has some limitations for lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain effective concentrations in vivo. Additionally, N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide. First, further studies are needed to determine the safety and efficacy of N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide in humans. Second, studies are needed to determine the optimal dosing and administration of N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide for therapeutic use. Third, studies are needed to determine the potential applications of N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide in other diseases beyond thrombosis and stroke, such as cardiovascular diseases and cancer. Finally, studies are needed to develop more potent and selective P2Y1 receptor antagonists that can overcome the limitations of N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide.
Méthodes De Synthèse
The synthesis of N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves a multi-step process that includes the reaction of 4-methanesulfonylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(methylsulfanyl)pyridine-3-amine. The final product, N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide, is obtained by the reaction of the intermediate with 1-(4-dimethylaminophenyl)ethylamine.
Applications De Recherche Scientifique
N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be a potent and selective antagonist of the P2Y1 receptor, which is involved in platelet aggregation, thrombosis, and stroke. N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been studied in animal models of thrombosis and stroke, where it has been shown to reduce platelet aggregation and improve blood flow.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-[1-(4-methylsulfonylphenyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11(12-6-8-13(9-7-12)23(3,20)21)18-15(19)14-5-4-10-17-16(14)22-2/h4-11H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLYGJMTGJSINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2764082.png)
![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2764085.png)

![4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol](/img/structure/B2764087.png)

![2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-carbonitrile](/img/structure/B2764093.png)
![1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde](/img/structure/B2764094.png)
![2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2764095.png)

![3,4-difluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2764098.png)


![Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2764102.png)